![molecular formula C23H14ClF2N5OS B2902825 7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-71-8](/img/structure/B2902825.png)
7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Antitumor Activity
The compound has demonstrated promising antitumor activity in preclinical studies. Researchers synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives. In Swiss albino mice with Ehrlich ascites carcinoma (EAC), six specific compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) exhibited significant antitumor effects. Notably, the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring were crucial for this action .
Tuberculosis Research
Given the compound’s unique structure, it could be explored as a potential agent against tuberculosis (TB). Researchers have investigated related indole derivatives for their in vitro antitubercular activity. Although not directly studied, this compound’s structural similarity to other active molecules warrants further evaluation .
Drug Design and Optimization
The compound’s unique structure makes it an interesting candidate for drug design and optimization. Medicinal chemists could modify its substituents to enhance its pharmacological properties, potentially leading to novel therapeutic agents.
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been surveyed as biologically relevant moieties against different cancer cell lines .
Mode of Action
It’s known that quinazoline derivatives exhibit their anticancer activity by interacting with cancer cell lines . The amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, leading to their anticancer effects .
Result of Action
The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), as evidenced by body weight analysis, mean survival time, and % increase in life span approaches . Six compounds, including this one, have shown significant antitumor activity .
properties
IUPAC Name |
7-chloro-2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF2N5OS/c24-13-5-8-20-27-15(10-21(32)31(20)11-13)12-33-23-29-19-4-2-1-3-16(19)22(30-23)28-14-6-7-17(25)18(26)9-14/h1-11H,12H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEONXZNXIMPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
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